7-Phenyl-3-heptene
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Overview
Description
7-Phenyl-3-heptene is an organic compound with the molecular formula C13H18 It is a member of the heptene family, characterized by a heptene backbone with a phenyl group attached to the seventh carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Phenyl-3-heptene can be synthesized through several methods. One common approach involves the alkylation of benzene with 1-bromo-3-heptene in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of phenyl-substituted heptadienes. This process uses a palladium catalyst under high pressure and temperature to achieve the desired product with high yield .
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-3-heptene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenyl-substituted heptanones using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of the double bond in this compound can yield 7-Phenylheptane.
Substitution: Halogenation reactions can introduce halogen atoms at specific positions on the heptene chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Phenyl-substituted heptanones.
Reduction: 7-Phenylheptane.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
7-Phenyl-3-heptene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Phenyl-3-heptene involves its interaction with various molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the heptene chain can undergo hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
3-Heptene: A simpler heptene without the phenyl substitution.
7-Phenylheptane: The fully hydrogenated form of 7-Phenyl-3-heptene.
Phenylheptadienes: Compounds with multiple double bonds in the heptene chain.
Uniqueness: this compound is unique due to the presence of both a phenyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler analogs .
Properties
CAS No. |
26447-65-4 |
---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
hept-4-enylbenzene |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h3-4,6,8-9,11-12H,2,5,7,10H2,1H3 |
InChI Key |
SQHALWUTJHPRGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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